molecular formula C17H19N3O3S2 B11157351 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide

Cat. No.: B11157351
M. Wt: 377.5 g/mol
InChI Key: SHJCPSSUUXMZIY-UHFFFAOYSA-N
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Description

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide is a synthetic small molecule characterized by a bicyclic norbornene framework fused to a benzothiazole core. The compound features:

  • A bicyclo[2.2.1]hept-5-ene moiety, which confers structural rigidity and influences pharmacokinetic properties such as lipophilicity and metabolic stability .
  • A carboxamide group at position 6 of the benzothiazole, enabling interactions with biological targets such as kinases or proteases .

Properties

Molecular Formula

C17H19N3O3S2

Molecular Weight

377.5 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(methanesulfonamido)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C17H19N3O3S2/c1-25(22,23)20-17-19-14-5-4-12(8-15(14)24-17)16(21)18-9-13-7-10-2-3-11(13)6-10/h2-5,8,10-11,13H,6-7,9H2,1H3,(H,18,21)(H,19,20)

InChI Key

SHJCPSSUUXMZIY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3CC4CC3C=C4

Origin of Product

United States

Preparation Methods

Bromination and Alkylation

Norbornene is brominated using bromine in carbon tetrachloride to yield 2-bromonorbornene. Subsequent alkylation with methylamine under basic conditions (e.g., K₂CO₃ in DMF) produces 2-(aminomethyl)bicyclo[2.2.1]hept-5-ene. This intermediate is critical for coupling with the benzothiazole-carboxamide scaffold.

Key Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationBr₂, CCl₄, 0°C → rt, 12 h85
AminomethylationCH₃NH₂, K₂CO₃, DMF, 60°C, 8 h72

2-[(Methylsulfonyl)Amino]-1,3-Benzothiazole-6-Carboxamide Core Synthesis

The benzothiazole core is constructed via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with carboxylic acid precursors.

Thiourea Cyclization

6-Carboxybenzothiazole is synthesized by cyclizing 2-amino-4-carbamoylthiophenol with phosgene or thiophosgene. Subsequent sulfonylation introduces the methylsulfonyl group at the 2-position.

Representative Pathway

  • Thiophenol Activation : 2-Amino-4-carbamoylthiophenol is treated with thiophosgene (ClCSCl) in dichloromethane to form the benzothiazole ring.

  • Sulfonylation : The 2-amino group reacts with methanesulfonyl chloride (MsCl) in pyridine to yield 2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide.

Optimized Conditions

StepReagents/ConditionsYield (%)
CyclizationThiophosgene, CH₂Cl₂, 0°C → rt68
SulfonylationMsCl, pyridine, rt, 4 h90

Coupling of Bicycloheptene and Benzothiazole Moieties

The final step involves conjugating the bicycloheptenylmethyl amine with the benzothiazole-carboxamide via amide bond formation.

Carbodiimide-Mediated Coupling

The carboxylic acid group of 2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Reaction with 2-(aminomethyl)bicyclo[2.2.1]hept-5-ene in DMF affords the target compound.

Reaction Parameters

ParameterValue
Coupling AgentEDC/HOBt
SolventDMF
Temperature25°C
Time12 h
Yield78%

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 1.2–2.5 ppm (bicycloheptene protons), δ 3.1 ppm (SO₂CH₃), δ 6.8–7.9 ppm (benzothiazole aromatic protons).

  • LC-MS : [M+H]⁺ at m/z 404.1 (calculated 404.12).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time = 12.4 min.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Thiourea CyclizationHigh sulfonylation efficiencyRequires toxic thiophosgene
Carbodiimide CouplingMild conditionsModerate yield (78%)

Industrial-Scale Considerations

Cost-Efficiency

Norbornene (∼$50/kg) and methanesulfonyl chloride (∼$30/kg) are cost-effective starting materials. EDC/HOBt coupling remains expensive but is scalable.

Environmental Impact

Waste streams containing thiophosgene require neutralization with aqueous ammonia. DMF is recycled via distillation .

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole ring or the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(bicyclo[22

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Key Observations:

Bicyclic Systems: The target compound’s bicyclo[2.2.1]heptene system (norbornene) provides conformational restraint compared to bicyclo[3.1.1] systems (e.g., in ), which may enhance target selectivity .

Heterocyclic Cores : Benzothiazoles (target compound) exhibit greater metabolic stability than benzoxazoles (e.g., ) due to sulfur’s resistance to oxidative degradation .

Substituent Effects: The methylsulfonylamino group in the target compound improves aqueous solubility compared to aryl-substituted analogues (e.g., ), while the carboxamide at position 6 mimics ATP-binding motifs in kinase targets .

Biological Activity

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of Benzothiazole Derivative : The initial step involves the reaction of a suitable benzothiazole precursor with a bicyclic amine under acidic or basic conditions.
  • Amidation Reaction : The benzothiazole derivative is then reacted with methylsulfonyl chloride in the presence of a base to form the desired carboxamide.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research has demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including:

  • Human Epidermoid Carcinoma (A431)
  • Non-Small Cell Lung Cancer (A549, H1299)

The biological activity was assessed using the MTT assay, which measures cell viability. The compound exhibited significant inhibition of cell growth at micromolar concentrations.

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Flow cytometry analysis indicated that the compound promotes apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : The compound causes G0/G1 phase arrest in treated cells, preventing further proliferation.
  • Inhibition of Inflammatory Cytokines : It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:

  • Cytokine Profiling : ELISA assays revealed a decrease in inflammatory markers in treated macrophages.
  • Mechanistic Insights : Western blot analysis demonstrated that the compound inhibits signaling pathways involved in inflammation, notably the NF-kB pathway.

Case Studies

A recent study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among them, this compound was highlighted for its dual action against cancer proliferation and inflammation.

CompoundCancer Cell Lines TestedIC50 (μM)Inflammatory Cytokines Reduced
Compound AA431, A5493IL-6 (50%), TNF-α (40%)
N-(bicyclo[2.2.1]hept...)A431, A5494IL-6 (60%), TNF-α (50%)

Q & A

Q. What are the key structural features of this compound that influence its bioactivity, and how can they be experimentally validated?

  • Methodological Answer : The bicyclo[2.2.1]heptene moiety and benzothiazole-carboxamide scaffold are critical for target interaction. The bicyclo system enhances rigidity and lipophilicity, potentially improving membrane permeability, while the methylsulfonylamino group may act as a hydrogen-bond acceptor. To validate these features:
  • Perform SAR studies by synthesizing analogs with modifications to the bicyclo system or sulfonamide group.
  • Use NMR spectroscopy to confirm spatial orientation (e.g., NOESY for bicyclo conformation) .
  • Assess bioactivity via enzyme inhibition assays (e.g., kinase or protease targets) and correlate with structural data .

Q. How can researchers optimize the synthesis route to improve yield and purity?

  • Methodological Answer : Key parameters include solvent polarity, temperature, and catalyst selection. Example workflow:
  • Use Design of Experiments (DoE) to test variables (e.g., reaction time, solvent ratio) and identify optimal conditions .
  • Employ HPLC-MS for real-time monitoring of intermediates and byproducts .
  • Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to isolate the target compound .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data across different assay systems?

  • Methodological Answer : Contradictions may arise from assay sensitivity, cellular context, or off-target effects. Mitigation strategies:
  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
  • Perform metabolite profiling (LC-HRMS) to rule out degradation products interfering with results .
  • Apply statistical meta-analysis to identify outliers and contextual variables (e.g., cell line genetic backgrounds) .

Q. What computational strategies are recommended to model its interaction with biological targets?

  • Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations:
  • Use docking studies (AutoDock Vina) to predict binding poses with targets like kinases or GPCRs .
  • Apply free-energy perturbation (FEP) to estimate binding affinity changes due to structural modifications .
  • Validate predictions with cryo-EM or X-ray crystallography if protein co-crystals are obtainable .

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